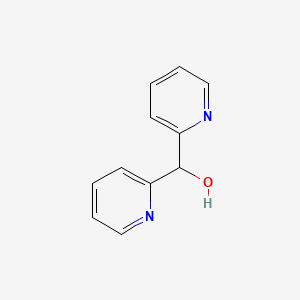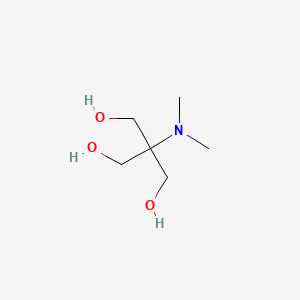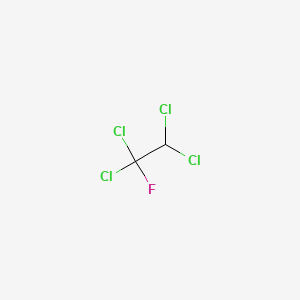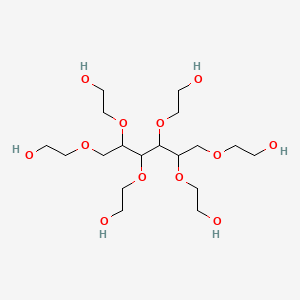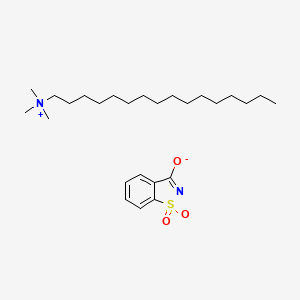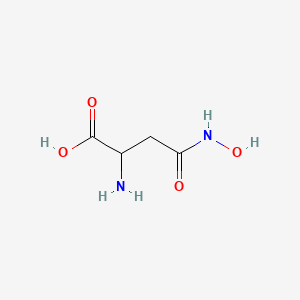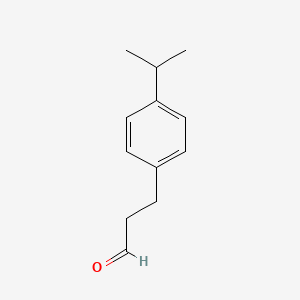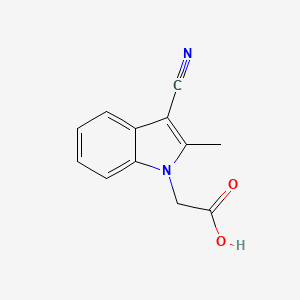
(3-Cyano-2-methyl-indol-1-yl)-acetic acid
Vue d'ensemble
Description
“(3-Cyano-2-methyl-indol-1-yl)-acetic acid” is a chemical compound used in proteomics research . It has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyano-2-methyl-indol-1-yl)-acetic acid” are not fully detailed in the available resources. It has a molecular weight of 214.22 .Applications De Recherche Scientifique
Enhancing Photodynamic Cancer Therapy
Research has demonstrated that indole-3-acetic acid, a plant auxin closely related to the chemical structure of interest, can significantly enhance the effectiveness of photodynamic therapy for cancer. Upon illumination, the photosensitized oxidation of indole acetic acid forms free radicals, creating cytotoxins effective even in tumors' low oxygen environments. This approach requires lower light doses than conventional therapies, opening new avenues for cancer treatment research (Folkes & Wardman, 2003).
Development of Research Tools and Biochemical Probes
Indole-3-acetic acid derivatives have been explored for creating novel research tools, including immobilized and carrier-linked forms. These derivatives facilitate the design of biochemical tags or probes for molecular biology studies. The ability to link these compounds to proteins like bovine serum albumin and biotin, through their amino groups, enables the production of monoclonal antibodies. Such tools are vital for enzyme-linked immunosorbent assays, providing a deeper understanding of biological processes and molecular interactions (Ilić et al., 2005).
Novel Aldose Reductase Inhibitors for Diabetic Complications
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives represent a new class of aldose reductase inhibitors, showing promise for treating chronic diabetic complications. These compounds exhibit potent inhibitory activity, highlighting their potential in pharmaceutical development for diabetes management. The specificity and effectiveness of these inhibitors in preventing cataract development in diabetic models underscore their significance in addressing diabetes-related health issues (Da Settimo et al., 2003).
Phytohormone Analysis and Plant Growth Studies
Indole-3-acetic acid derivatives play crucial roles in plant growth and development. The chemical analysis of phytohormones, including indole-3-acetic acid, has paved the way for understanding plants' protective responses against stresses. Techniques developed for quantifying these compounds in plant tissues have facilitated research into plant physiology and stress response mechanisms, offering insights into agricultural improvements (Schmelz et al., 2003).
Targeted Cancer Therapy Development
Indole-3-acetic acid and its derivatives, when oxidized, form reactive radicals capable of DNA damage, offering a new approach to cancer therapy. The one-electron oxidation of these compounds by enzymes such as horseradish peroxidase (HRP) without the need for external cofactors highlights their potential as prodrugs in targeted cancer treatment strategies. This innovative method presents a promising avenue for developing more effective and selective cancer therapies (Wardman, 2002).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-cyano-2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-10(6-13)9-4-2-3-5-11(9)14(8)7-12(15)16/h2-5H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRYSSLJLLGUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349563 | |
| Record name | (3-Cyano-2-methyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-methyl-indol-1-yl)-acetic acid | |
CAS RN |
531544-17-9 | |
| Record name | (3-Cyano-2-methyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
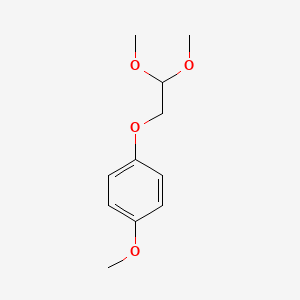

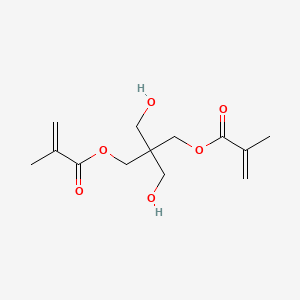


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)
